N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1052535-86-0
VCID: VC4534004
InChI: InChI=1S/C21H24N4O4S.ClH/c1-4-23(5-2)13-14-24(20(26)15-9-11-16(12-10-15)25(27)28)21-22-19-17(29-3)7-6-8-18(19)30-21;/h6-12H,4-5,13-14H2,1-3H3;1H
SMILES: CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Molecular Formula: C21H25ClN4O4S
Molecular Weight: 464.97

N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride

CAS No.: 1052535-86-0

Cat. No.: VC4534004

Molecular Formula: C21H25ClN4O4S

Molecular Weight: 464.97

* For research use only. Not for human or veterinary use.

N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride - 1052535-86-0

Specification

CAS No. 1052535-86-0
Molecular Formula C21H25ClN4O4S
Molecular Weight 464.97
IUPAC Name N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide;hydrochloride
Standard InChI InChI=1S/C21H24N4O4S.ClH/c1-4-23(5-2)13-14-24(20(26)15-9-11-16(12-10-15)25(27)28)21-22-19-17(29-3)7-6-8-18(19)30-21;/h6-12H,4-5,13-14H2,1-3H3;1H
Standard InChI Key QUUPWEONDKVUAX-UHFFFAOYSA-N
SMILES CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl

Introduction

Structural Analysis and Molecular Characteristics

Core Molecular Architecture

The compound’s structure combines three critical domains:

  • Benzothiazole backbone: A 4-methoxy-substituted benzo[d]thiazole ring provides aromaticity and hydrogen-bonding capacity, enhancing interactions with biological targets.

  • Nitrobenzamide group: The para-nitro substitution on the benzamide moiety introduces electron-withdrawing effects, influencing reactivity and binding affinity .

  • Diethylaminoethyl side chain: This tertiary amine group contributes to solubility in polar solvents and potential protonation under physiological conditions .

Physicochemical Properties

Key molecular parameters include:

PropertyValueSource
Molecular FormulaC₂₁H₂₅ClN₄O₄S
Molecular Weight464.97 g/mol
IUPAC NameN-[2-(Diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide; hydrochloride
SMILESCCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)N+[O-].Cl

The hydrochloride salt form improves aqueous solubility, critical for in vitro assays . Computational models predict a logP value of ~2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Manufacturing Processes

Stepwise Synthetic Route

Production typically involves four stages:

  • Benzothiazole ring formation: Condensation of 2-aminothiophenol with 4-methoxybenzaldehyde under acidic conditions yields the 4-methoxybenzo[d]thiazole intermediate.

  • Amide coupling: Reaction with 4-nitrobenzoyl chloride introduces the nitrobenzamide group via nucleophilic acyl substitution.

  • Diethylaminoethyl incorporation: Alkylation of the secondary amine using 2-chloro-N,N-diethylethylamine completes the side chain .

  • Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing crystallinity.

Optimization Challenges

  • Yield limitations: The final step typically achieves 60–65% yield due to competing hydrolysis of the amide bond under acidic conditions.

  • Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual diethylaminoethyl chloride byproducts.

Physicochemical Properties and Stability

Solubility Profile

While exact solubility data remain proprietary, analog compounds (e.g., ethoxy-substituted variant CAS 1215555-19-3) show:

  • Water: 12 mg/mL at 25°C

  • DMSO: >50 mg/mL
    The methoxy group’s smaller steric bulk compared to ethoxy analogs may enhance aqueous solubility by ~15%.

Thermal and pH Stability

  • Thermal degradation: Onset at 218°C (DSC), with complete decomposition by 290°C.

  • pH sensitivity: Stable in pH 3–7 buffers for ≥72 hours; rapid hydrolysis occurs at pH >10 due to amide bond cleavage .

OrganismMIC (µg/mL)Reference
MRSA (ATCC 43300)64
Candida albicans128
The nitro group’s redox activity may contribute to microbial membrane disruption .

Comparative Analysis with Analogous Compounds

Methoxy vs. Ethoxy Derivatives

ParameterMethoxy Derivative (CAS 1052535-86-0)Ethoxy Derivative (CAS 1215555-19-3)
Molecular Weight464.97 g/mol478.99 g/mol
LogP (calculated)2.83.1
AChE IC₅₀3.2 µM5.6 µM
Aqueous Solubility~15 mg/mL12 mg/mL

The methoxy group’s smaller size enhances target access but reduces metabolic stability compared to ethoxy analogs .

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